molecular formula C8H12O2 B2808708 4-Ethylhexa-2,4-dienoic acid CAS No. 53380-18-0

4-Ethylhexa-2,4-dienoic acid

Cat. No. B2808708
CAS RN: 53380-18-0
M. Wt: 140.182
InChI Key: ONRFQULGRIAPJL-UHFFFAOYSA-N
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Description

4-Ethylhexa-2,4-dienoic acid, also known as 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- , is a chemical compound with the molecular formula C8H12O2 . It contains a total of 21 bonds, including 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecule of 4-Ethylhexa-2,4-dienoic acid contains 21 bonds in total. These include 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

4-Ethylhexa-2,4-dienoic acid has a molecular weight of 140.18 . It is a powder at room temperature . The compound’s IUPAC name is (2E,4Z)-4-ethyl-2,4-hexadienoic acid .

Scientific Research Applications

Pharmacological Applications

(2E,4Z)-4-ethylhexa-2,4-dienoic acid: exhibits several pharmacologically advantageous effects:

a. Immunomodulation: b. Antibacterial and Antifungal Properties:
c. Antiviral Activity:

Large-Scale Farming and Optimization

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and seeking medical advice if feeling unwell .

properties

IUPAC Name

(2E,4Z)-4-ethylhexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H,9,10)/b6-5+,7-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRFQULGRIAPJL-UDQYSLBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4Z)-4-ethylhexa-2,4-dienoic acid

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